
1-Tert-butylpiperazine-2,5-dione
Overview
Description
1-Tert-butylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances its stability and modifies its chemical properties .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of anticancer agents , suggesting that its targets could be related to cancer cell proliferation and survival pathways.
Mode of Action
It’s known that this compound is incorporated into lipid nanoparticles to deliver mrna molecules for cancer immunotherapy , indicating that it may interact with its targets by facilitating the delivery of therapeutic agents.
Biochemical Pathways
Given its use in cancer immunotherapy , it’s likely that this compound affects pathways related to immune response and cancer cell growth.
Result of Action
It’s known that this compound is used in the synthesis of anticancer agents , suggesting that its action results in the inhibition of cancer cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butylpiperazine-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
TBPD is explored for its potential as a pharmaceutical agent. It plays a role in the development of anticancer drugs, particularly through its incorporation into lipid nanoparticles for mRNA delivery in cancer immunotherapy. Research indicates that TBPD derivatives exhibit significant biological activities, including antimicrobial and anticancer properties .
Table 1: Biological Activities of TBPD Derivatives
Organic Synthesis
TBPD serves as an essential intermediate in the synthesis of complex organic molecules. It is utilized in peptide synthesis and as a building block for various chemical reactions, including Diels-Alder reactions where it acts as a 4π component . Its derivatives are also employed in synthesizing pyrazines, which have applications in pharmaceuticals and agrochemicals .
Table 2: Synthetic Applications of TBPD
Application | Description | Reference |
---|---|---|
Peptide Synthesis | Building block for peptide chains | |
Diels-Alder Reaction | Acts as a 4π component | |
Pyrazine Synthesis | Intermediate for bioactive compounds |
Material Science
In materials science, TBPD is used to develop specialty chemicals and polymers. Its unique structure allows it to modify the properties of materials, enhancing stability and reactivity compared to its parent compounds. The tert-butyl group contributes to these enhancements by influencing solubility and interaction with other chemical species.
Case Study 1: Cancer Treatment Development
A recent study investigated the incorporation of TBPD into lipid nanoparticles designed for mRNA delivery targeting cancer cells. The results demonstrated improved cellular uptake and therapeutic efficacy compared to traditional delivery methods. This approach highlights TBPD's potential role in advancing cancer immunotherapy strategies.
Case Study 2: Antimicrobial Properties
Another study focused on synthesizing various derivatives of TBPD to evaluate their antimicrobial activities against resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity, suggesting that modifications to the TBPD structure could lead to new antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butylpiperazine-2,5-dione:
2,5-Piperazinedione: The parent compound without the tert-butyl group, used as a reference for comparing the effects of tert-butyl substitution.
Uniqueness
1-Tert-butylpiperazine-2,5-dione is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
1-Tert-butylpiperazine-2,5-dione is a chemical compound with the molecular formula and a molecular weight of 170.21 g/mol. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents and other therapeutic compounds.
Anticancer Properties
Research indicates that this compound plays a significant role in cancer immunotherapy. The compound is incorporated into lipid nanoparticles to facilitate the delivery of mRNA molecules, enhancing the efficacy of cancer treatments. This mechanism allows for targeted therapy, potentially reducing side effects associated with traditional chemotherapy methods.
Case Study: Lipid Nanoparticle Delivery Systems
A study demonstrated the effectiveness of lipid nanoparticles containing this compound in delivering mRNA vaccines. The results showed improved immune responses in animal models, suggesting that this compound could be pivotal in developing effective cancer immunotherapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical biochemical pathways, influencing cellular processes such as apoptosis and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Piperazine core with tert-butyl and carbonyls | Enhanced stability and reactivity |
3-Tert-butylpiperazine-2,5-dione | Similar piperazine core but different substituents | Different pharmacological properties |
Piperazine-2,5-dione | Basic structure without tert-butyl group | Serves as a simpler analog for comparison |
This comparison highlights how the tert-butyl substitution affects the compound's stability and reactivity, making it more suitable for specific applications in medicinal chemistry.
Future Directions in Research
Ongoing research aims to explore the full potential of this compound as both an anticancer and antimicrobial agent. Investigations are focusing on:
- Optimizing Delivery Systems: Enhancing lipid nanoparticle formulations to improve the efficacy of mRNA delivery.
- Mechanistic Studies: Understanding the precise interactions at the molecular level that contribute to its biological activity.
- Clinical Trials: Initiating trials to evaluate safety and efficacy in human subjects for both cancer therapies and antimicrobial applications.
Properties
IUPAC Name |
1-tert-butylpiperazine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-5-6(11)9-4-7(10)12/h4-5H2,1-3H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHALEBOUNOUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(=O)NCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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